methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate
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Overview
Description
methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Methyl 4-(2-(4-benzoylbenzamido)thiazol-4-yl)benzoate, also known as Oprea1_392131, is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties The biological outcomes of thiazole derivatives are greatly influenced by the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on their substituents . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as solubility and stability, can influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-benzoylbenzoic acid, which is then reacted with thioamide to form the thiazole ring . The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl groups can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor or cytotoxic agent.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate is unique due to its specific combination of a thiazole ring with benzoyl and benzoate groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by its thiazole ring and benzamide moiety, which contribute to its biological activity. The molecular formula is C19H16N2O3S, and its structure can be visualized as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Benzamide Group : Enhances the compound's interaction with biological targets.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial activity of this compound against various pathogens. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Fungal Activity : It also exhibits antifungal properties against species like Candida albicans, with MIC values indicating moderate efficacy .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown a reduction in cell viability by up to 70% in breast cancer cell lines (MCF-7) at concentrations of 50 µM .
- Case Study : A study involving xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to control groups .
Research Findings
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Evidence suggests that it causes G2/M phase arrest in cancer cells, preventing further proliferation .
Properties
IUPAC Name |
methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-31-24(30)20-13-7-16(8-14-20)21-15-32-25(26-21)27-23(29)19-11-9-18(10-12-19)22(28)17-5-3-2-4-6-17/h2-15H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXRDRBSULNNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.